molecular formula C17H16O3 B023314 5-Benzyloxy-6-methoxy-1-indanone CAS No. 127399-72-8

5-Benzyloxy-6-methoxy-1-indanone

Cat. No. B023314
CAS RN: 127399-72-8
M. Wt: 268.31 g/mol
InChI Key: OGPAHZWSIDYPSO-UHFFFAOYSA-N
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Description

5-Benzyloxy-6-methoxy-1-indanone is a chemical compound with the molecular formula C17H16O3 . It is also known by other names such as 5-methoxy-6-phenylmethoxy-2,3-dihydroinden-1-one .


Synthesis Analysis

The synthesis of 1-indanones, including 5-Benzyloxy-6-methoxy-1-indanone, has been extensively studied. More than 100 synthetic methods have been performed utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . One approach to obtain bioactive 1-indanones is their functionalization. Scientists have synthesized C5- and C6-alkoxy and benzyloxy-substituted 1-indanones by the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides .


Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-6-methoxy-1-indanone is characterized by a molecular weight of 268.31 g/mol . The InChI string representation of its structure is InChI=1S/C17H16O3/c1-19-16-9-13-7-8-15 (18)14 (13)10-17 (16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 1-indanones have been widely studied. The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Physical And Chemical Properties Analysis

5-Benzyloxy-6-methoxy-1-indanone has a molecular weight of 268.31 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 268.109944368 g/mol .

Scientific Research Applications

Proteomics Research

5-Benzyloxy-6-methoxy-1-indanone: is utilized in proteomics research due to its chemical properties. It is a solid compound soluble in common organic solvents and is used for various biochemical applications including the study of protein interactions and functions .

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the construction of complex molecules. Its benzyloxy and methoxy groups are versatile functional groups that can undergo further chemical transformations, making it valuable for synthetic chemists .

Medicinal Chemistry

In medicinal chemistry, 5-Benzyloxy-6-methoxy-1-indanone is used to synthesize compounds with potential therapeutic effects. Its structure can be modified to create analogs that may interact with biological targets, aiding in drug discovery processes .

Material Science

The compound’s molecular structure allows for its use in material science, where it can be incorporated into polymers or other materials to alter their physical properties, such as increasing thermal stability or modifying optical characteristics .

Analytical Chemistry

5-Benzyloxy-6-methoxy-1-indanone: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Cancer Research

There is evidence suggesting that methoxy-substituted cyclic compounds, similar to 5-Benzyloxy-6-methoxy-1-indanone , could inhibit the growth of certain cancer cells, such as estrogen receptor-negative breast cancer cells. This opens up avenues for research into its cytotoxic potential and application in cancer therapeutics .

Safety and Hazards

The safety data sheet for 5-Methoxy-1-indanone, a related compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

1-indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis . Extensive studies on the bioactivity of 1-indanones open up more and more new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .

properties

IUPAC Name

6-methoxy-5-phenylmethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-10-14-13(7-8-15(14)18)9-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPAHZWSIDYPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(=O)C2=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563758
Record name 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127399-72-8
Record name 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 5-Hydroxy-6-methoxy-indan-1-one (2.1 g), K2CO3 (3.3 g), acetone (30 ml) and benzyl bromide was heated to reflux for 5 hours. The mixture was filtered and the filtrate was evaporated to oil. The oil was treated with diethyl ether (50 ml) and the solid was collected to give 5-Benzyloxy-6-methoxy-indan-1-one (3 g). LC-MS: m/e 269 (MH+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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